molecular formula C28H22N3NaO7S2 B12787470 Sodium 1-amino-4-(2-methyl-5-(4-methylphenylsulfonylamino)phenylamino)anthraquinone-2-sulfonate CAS No. 84057-97-6

Sodium 1-amino-4-(2-methyl-5-(4-methylphenylsulfonylamino)phenylamino)anthraquinone-2-sulfonate

Cat. No.: B12787470
CAS No.: 84057-97-6
M. Wt: 599.6 g/mol
InChI Key: HUVRATWEFXEASA-UHFFFAOYSA-M
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Description

Sodium 1-amino-4-(2-methyl-5-(4-methylphenylsulfonylamino)phenylamino)anthraquinone-2-sulfonate is a complex organic compound with the molecular formula C28H22N3NaO7S2. It is known for its vibrant color properties and is often used in various industrial applications, particularly in the dye and pigment industries .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 1-amino-4-(2-methyl-5-(4-methylphenylsulfonylamino)phenylamino)anthraquinone-2-sulfonate typically involves multiple steps, starting from anthraquinone derivatives. The process includes sulfonation, amination, and coupling reactions. Specific reaction conditions such as temperature, pH, and the use of catalysts are crucial to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is common to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Sodium 1-amino-4-(2-methyl-5-(4-methylphenylsulfonylamino)phenylamino)anthraquinone-2-sulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted anthraquinone derivatives, which can be further utilized in different applications .

Scientific Research Applications

Sodium 1-amino-4-(2-methyl-5-(4-methylphenylsulfonylamino)phenylamino)anthraquinone-2-sulfonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Sodium 1-amino-4-(2-methyl-5-(4-methylphenylsulfonylamino)phenylamino)anthraquinone-2-sulfonate involves its interaction with cellular components, leading to various biological effects. It targets specific molecular pathways, including those involved in oxidative stress and inflammation. The compound’s ability to intercalate with DNA and inhibit certain enzymes is also under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sodium 1-amino-4-(2-methyl-5-(4-methylphenylsulfonylamino)phenylamino)anthraquinone-2-sulfonate stands out due to its specific sulfonylamino and methylphenyl substitutions, which enhance its solubility and color properties, making it highly valuable in industrial applications .

Properties

CAS No.

84057-97-6

Molecular Formula

C28H22N3NaO7S2

Molecular Weight

599.6 g/mol

IUPAC Name

sodium;1-amino-4-[2-methyl-5-[(4-methylphenyl)sulfonylamino]anilino]-9,10-dioxoanthracene-2-sulfonate

InChI

InChI=1S/C28H23N3O7S2.Na/c1-15-7-11-18(12-8-15)39(34,35)31-17-10-9-16(2)21(13-17)30-22-14-23(40(36,37)38)26(29)25-24(22)27(32)19-5-3-4-6-20(19)28(25)33;/h3-14,30-31H,29H2,1-2H3,(H,36,37,38);/q;+1/p-1

InChI Key

HUVRATWEFXEASA-UHFFFAOYSA-M

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)C)NC3=CC(=C(C4=C3C(=O)C5=CC=CC=C5C4=O)N)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

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